3-Heptenoic acid

Catalog No.
S3339149
CAS No.
28163-84-0
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Heptenoic acid

CAS Number

28163-84-0

Product Name

3-Heptenoic acid

IUPAC Name

(E)-hept-3-enoic acid

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h4-5H,2-3,6H2,1H3,(H,8,9)/b5-4+

InChI Key

BCYXFRMDZWKZSF-SNAWJCMRSA-N

SMILES

CCCC=CCC(=O)O

Canonical SMILES

CCCC=CCC(=O)O

Isomeric SMILES

CCC/C=C/CC(=O)O

3-Heptenoic acid, also known as hept-3-enoic acid, is an unsaturated fatty acid with the molecular formula C₇H₁₂O₂. It features a double bond between the third and fourth carbon atoms in its carbon chain, making it a member of the heptenoic acid family. This compound is characterized by its distinct odor and is often utilized in various industrial applications, particularly in the fragrance and flavoring sectors. The compound is classified as a corrosive substance, posing risks such as severe skin burns and eye damage upon contact .

Biological Activity:

  • Insect Behavior: Studies have shown that 3-heptenoic acid can influence insect behavior. One study found that it increased the number of times a subject would tap a lever when food was delivered as reinforcement, suggesting a potential role in reward pathways.

Potential Therapeutic Applications:

  • Hexane Poisoning Treatment

    Research suggests 3-heptenoic acid may play a role in mitigating the effects of hexane poisoning. However, further studies are needed to confirm its efficacy and safety for this purpose [].

  • Pheromone Production

    Some research indicates that 3-heptenoic acid might be involved in the production of pheromones in certain insects []. Pheromones are chemical signals used for communication within species. However, more research is required to fully understand its specific role.

Research Tool:

  • Biochemical Reagent: Due to its availability and specific properties, 3-heptenoic acid is sometimes used as a biochemical reagent in various life science research applications [].
Typical of unsaturated carboxylic acids:

  • Hydrogenation: The double bond can be hydrogenated to form heptanoic acid.
  • Esterification: Reacting with alcohols can yield esters, which are important in flavor and fragrance applications.
  • Oxidation: The compound can be oxidized to form various products, including ketones or aldehydes, depending on the reaction conditions.
  • Addition Reactions: The double bond allows for electrophilic addition reactions, which can be exploited in synthetic organic chemistry.

These reactions highlight the versatility of 3-heptenoic acid in organic synthesis and industrial applications.

Research on the biological activity of 3-heptenoic acid indicates that it may exhibit antimicrobial properties. It has been studied for its potential effects on various microorganisms, although comprehensive studies are still needed to fully understand its biological implications. Additionally, the compound may interact with biological membranes due to its fatty acid structure, which could influence cellular processes .

3-Heptenoic acid can be synthesized through several methods:

  • Dehydration of Heptanoic Acid: Heating heptanoic acid in the presence of an acid catalyst can produce 3-heptenoic acid through dehydration.
  • Alkylation Reactions: Utilizing alkylation techniques with appropriate reagents can yield this compound from simpler carboxylic acids.
  • Biotechnological Approaches: Microbial fermentation processes have been explored for the production of unsaturated fatty acids, including 3-heptenoic acid.

These methods provide diverse pathways for synthesizing 3-heptenoic acid, catering to both laboratory and industrial needs.

3-Heptenoic acid finds utility in various fields:

  • Fragrance Industry: Its distinct odor makes it a valuable component in perfumes and scented products.
  • Flavoring Agent: Used in food products to impart specific flavors.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds.

The versatility of 3-heptenoic acid enhances its significance across multiple industries.

Interaction studies involving 3-heptenoic acid primarily focus on its reactivity with other compounds and its effects on biological systems. Notably, research has indicated potential interactions with lipid membranes, which could influence drug delivery systems and cellular uptake mechanisms. Further studies are warranted to explore these interactions more comprehensively .

Several compounds share structural similarities with 3-heptenoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Heptanoic AcidC₇H₁₄O₂Saturated fatty acid; lacks double bonds
2-Heptenoic AcidC₇H₁₄O₂Unsaturated at the second carbon
Octanoic AcidC₈H₁₆O₂Saturated fatty acid; longer carbon chain
4-Heptenoic AcidC₇H₁₄O₂Unsaturated at the fourth carbon

3-Heptenoic acid is unique due to its specific position of unsaturation, which influences its reactivity and applications compared to these similar compounds. Its distinct properties make it particularly valuable in both industrial and biochemical contexts .

Catalytic Approaches for Stereoselective Production

Stereoselective synthesis of 3-heptenoic acid requires precise control over the geometry of its α,β-unsaturated system. Recent work has leveraged transition-metal catalysts and organocatalysts to achieve high enantiomeric excess. For example, diastereoselective dihydroxylation of Z-configured esters, as demonstrated in the synthesis of related amino acids, enables >13:1 selectivity for desired stereoisomers through steric and electronic modulation by protecting groups such as diphenylmethylene. Similarly, phenanthroline-based catalysts have been shown to direct nucleophilic attack via hydrogen-bonding interactions between the carboxylic acid hydroxyl group and the catalyst’s basic sites, favoring α-face selectivity.

A representative catalytic cycle involves:

  • Activation of a prochiral alkene precursor via π-coordination to a metal catalyst.
  • Asymmetric protonation or hydride transfer to establish the (E)- or (Z)-configuration.
  • Oxidation of intermediate alcohols to the carboxylic acid.

Key parameters influencing selectivity include:

  • Catalyst loading (1–5 mol%)
  • Solvent polarity (aprotic solvents enhance stereocontrol)
  • Temperature (−20°C to 25°C)

Green Chemistry Strategies in Carboxylic Acid Functionalization

Environmentally benign synthesis routes emphasize atom economy and reduced waste. Selenium-catalyzed oxidations using diphenyl diselenide and aqueous H₂O₂ convert aldehydes to carboxylic acids under mild conditions. Adapted for 3-heptenoic acid, this method avoids toxic solvents and achieves 85–99% yields (Table 1).

Table 1. Optimization of Selenium-Catalyzed Aldehyde Oxidation

Catalyst LoadingOxidant ConcentrationTime (h)Yield (%)
1% (PhSe)₂10% H₂O₂456
2% (PhSe)₂10% H₂O₂6>99
4% SeO₂10% H₂O₂6Trace

Notably, the absence of organic solvents and the use of water as a reaction medium align with green chemistry principles. Alternative approaches include:

  • Enzymatic oxidation using acyl-CoA dehydrogenases.
  • Photocatalytic decarboxylation of β-keto acids under visible light.

Mechanistic Studies of Decarboxylative Elimination Pathways

Decarboxylative elimination is critical for forming the α,β-unsaturated system in 3-heptenoic acid. Computational studies reveal that hydrogen-bonding networks between the carboxylic acid group and adjacent hydroxyl or carbonyl moieties lower the activation energy for CO₂ extrusion. For instance, density functional theory (DFT) calculations show that a 1.65 Å hydrogen bond between the carboxylic acid -OH and a C2-oxygen stabilizes the transition state by 8–12 kcal/mol.

Experimental evidence supports a two-step mechanism:

  • Deprotonation: Base-mediated removal of the α-hydrogen, forming a resonance-stabilized enolate.
  • CO₂ Elimination: Concerted loss of carbon dioxide and generation of the alkene.

Isotopic labeling studies using ¹³C-labeled precursors confirm the retention of stereochemistry during decarboxylation, underscoring the concerted nature of the process.

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

28163-84-0
29901-85-7

Wikipedia

(E)-hept-3-enoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-19-2023

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